LY294002 hydrochloride

Beschreibung

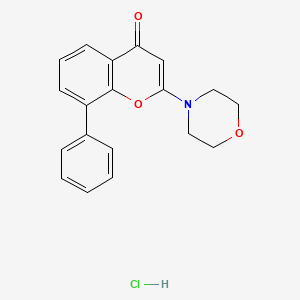

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZQSRICUOWBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474691 | |

| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934389-88-5 | |

| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

LY294002 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY294002 hydrochloride is a potent and cell-permeable small molecule inhibitor widely utilized in biomedical research to investigate the roles of the phosphoinositide 3-kinase (PI3K) signaling pathway. As one of the first synthetic molecules developed to target PI3K, it has been instrumental in elucidating the pathway's function in a multitude of cellular processes, including proliferation, survival, apoptosis, and autophagy.[1][2][3] Its stability and reversible, ATP-competitive mode of action have made it a cornerstone tool in cancer biology, neuroscience, and metabolic research.[4] This guide provides a comprehensive overview of its core mechanism of action, off-target effects, and detailed experimental protocols for its application.

Primary Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The primary mechanism of action of LY294002 is the inhibition of the PI3K/Akt/mTOR intracellular signaling pathway, which is a critical regulator of the cell cycle, growth, and survival.[5][6]

The PI3K/Akt/mTOR Signaling Cascade:

-

Activation: The pathway is typically activated by growth factors or hormones binding to receptor tyrosine kinases (RTKs) on the cell surface.[7] This leads to the recruitment and activation of PI3K.

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][8]

-

Akt Recruitment and Activation: PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1).[6]

-

Full Akt Activation: For full activation, Akt requires phosphorylation at two key sites: threonine 308 (Thr308) by PDK1 and serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2).[6]

-

Downstream Effects: Once activated, Akt proceeds to phosphorylate a wide array of downstream targets, leading to:

-

Promotion of Cell Survival: By inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic factors like NF-κB.[1][8]

-

Stimulation of Cell Proliferation and Growth: Through the activation of mTOR complex 1 (mTORC1), which in turn phosphorylates S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[7][9]

-

Regulation of Metabolism: By influencing glucose uptake and glycogen synthesis.[9]

-

Inhibition by LY294002:

LY294002 functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of PI3K.[4][10] By occupying this site, it prevents the phosphorylation of PIP2 to PIP3, effectively halting the signaling cascade at its inception. This blockade leads to the reduced phosphorylation and activation of Akt, which can be readily observed experimentally.[11] Consequently, the downstream effects of Akt signaling are suppressed, resulting in the inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy.[2][4]

Quantitative Data: Kinase Inhibitory Profile

LY294002 is recognized as a broad-spectrum inhibitor of Class I PI3Ks. However, it is not entirely selective and demonstrates inhibitory activity against other related and unrelated kinases.[2][12]

| Target Kinase | IC50 Value (µM) |

| PI3K Isoforms | |

| PI3Kα (p110α) | 0.5[2][3][13][14] |

| PI3Kβ (p110β) | 0.97[2][3][13][14] |

| PI3Kδ (p110δ) | 0.57[2][3][13][14] |

| PI3Kγ (p110γ) | 3.8 - 6.60[15] |

| Key Off-Targets | |

| Casein Kinase 2 (CK2) | 0.098[2][3][13][14][15] |

| DNA-dependent Protein Kinase (DNA-PK) | 1.4 - 6.0[2][13][14][15] |

| Mammalian Target of Rapamycin (mTOR) | 2.5[2] |

| Pim-1 | Inhibited[2][12] |

| Polo-like kinase 1 (PLK1) | Inhibited |

| Bromodomain proteins (BRD2, BRD3, BRD4) | Inhibited at ≥10 µM[4][16] |

Off-Target Effects and Considerations

The non-selectivity of LY294002 is a critical consideration for researchers. At concentrations commonly used to inhibit PI3K, it can also potently inhibit other kinases such as CK2, DNA-PK, and mTOR.[2][12] These off-target activities can contribute to the observed cellular effects, potentially confounding the interpretation of results attributed solely to PI3K inhibition.[12] For instance, the inhibition of DNA-PK can impact DNA repair processes, while CK2 inhibition can affect a wide range of cellular signaling pathways.[12] Furthermore, at higher concentrations (≥10 µM), LY294002 has been shown to inhibit BET bromodomain proteins, which can influence epigenetic regulation.[4] Researchers should consider using lower effective doses, validating findings with more selective inhibitors or genetic approaches, and including appropriate controls to account for these potential off-target effects.[4]

Signaling Pathway and Experimental Visualizations

References

- 1. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. proteopedia.org [proteopedia.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. LY294002 | Cell Signaling Technology [cellsignal.com]

- 12. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. LY294002 - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to LY294002 and LY294002 Hydrochloride for Researchers

An In-depth Examination of Two Forms of a Potent PI3K Inhibitor

For researchers and drug development professionals investigating the phosphatidylinositol 3-kinase (PI3K) signaling pathway, LY294002 has long been a cornerstone pharmacological tool. This potent and reversible inhibitor has been instrumental in elucidating the multifaceted roles of PI3K in cellular processes ranging from proliferation and survival to metabolism and motility. However, a practical consideration often arises in the laboratory: the choice between LY294002 and its hydrochloride salt, LY294002 hydrochloride. This technical guide provides a detailed comparison of these two forms, offering insights into their chemical and physical properties, biological activity, and practical handling in experimental settings, thereby enabling researchers to make informed decisions for their specific research needs.

Core Differences: A Matter of Solubility and Handling

The primary distinction between LY294002 and this compound lies in their formulation and, consequently, their solubility. LY294002 is the free base form of the molecule, while this compound is its salt, formed by the addition of hydrogen chloride. This seemingly minor chemical modification has significant practical implications for researchers.

This compound is notably more soluble in aqueous solutions compared to its free base counterpart. This enhanced water solubility can simplify the preparation of stock solutions and their dilution in aqueous buffers and cell culture media, potentially reducing the reliance on organic solvents like dimethyl sulfoxide (DMSO) at high concentrations. While both forms are readily soluble in DMSO and ethanol, the improved aqueous solubility of the hydrochloride salt can be advantageous in sensitive experimental systems where high concentrations of organic solvents may be undesirable.[1][2][3]

From a biological activity standpoint, both LY294002 and this compound are expected to exhibit identical inhibitory profiles. Once dissolved in a physiological buffer or cell culture medium, the hydrochloride salt dissociates, leaving the active LY294002 molecule to interact with its target kinases.

Physicochemical and Biological Properties

To facilitate a clear comparison, the key physicochemical and biological properties of LY294002 and this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | LY294002 | This compound |

| Chemical Formula | C₁₉H₁₇NO₃[4] | C₁₉H₁₇NO₃ • HCl[1] |

| Molecular Weight | 307.3 g/mol [4] | 343.8 g/mol [1] |

| CAS Number | 154447-36-6[4] | 934389-88-5[1] |

| Appearance | Crystalline solid[5] | Solid |

| Solubility in Water | Insoluble[6] | Slightly soluble[1] |

| Solubility in DMSO | ≥15.37 mg/mL[6] | Soluble, up to 25 mM |

| Solubility in Ethanol | ≥13.55 mg/mL[6] | Soluble |

| Storage | Store at -20°C[5][7] | Store at room temperature or -20°C |

| Stability | Stable for ≥4 years at -20°C as a solid.[5] Once in solution, use within 3 months.[7][8] | Stable as a solid. Stock solutions in DMSO can be stored at -80°C for up to a year.[3] |

Table 2: Biological Activity (IC₅₀ Values)

| Target | LY294002 IC₅₀ | This compound IC₅₀ |

| PI3Kα | 0.5 µM[9][10] | 0.5 µM[11] |

| PI3Kβ | 0.97 µM[9][10] | 0.97 µM[11] |

| PI3Kδ | 0.57 µM[9][10] | 0.57 µM[11] |

| PI3Kγ | - | 6.60 µM[12] |

| CK2 | 98 nM[9][10] | 98 nM[11] |

| DNA-PK | 1.4 µM[10] | - |

| mTOR | - | Inhibits[12] |

Note: The biological activity of both forms is attributed to the LY294002 molecule. The IC₅₀ values are often reported for "LY294002" generically in the literature, and it is understood that the hydrochloride salt will have the same activity once in solution.

Signaling Pathway and Experimental Workflow

LY294002 exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. A simplified representation of this pathway and the point of inhibition by LY294002 is depicted below.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.

A typical experimental workflow to assess the efficacy of LY294002 or its hydrochloride salt in a cell-based assay is outlined below.

Caption: A general experimental workflow for cell-based assays using LY294002.

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with LY294002 and its hydrochloride salt.

Preparation of Stock Solutions

For LY294002 (Free Base):

-

Solvent Selection: Use anhydrous DMSO for preparing high-concentration stock solutions (e.g., 10-50 mM).[7][8]

-

Dissolution: To prepare a 10 mM stock solution, dissolve 3.07 mg of LY294002 in 1 mL of DMSO. To aid dissolution, warm the solution to room temperature and use sonication if necessary.[6]

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for longer-term storage.[7][8]

For this compound:

-

Solvent Selection: Anhydrous DMSO is the recommended solvent for high-concentration stock solutions.

-

Dissolution: To prepare a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of DMSO.

-

Storage: Store aliquots at -20°C or -80°C. Published data suggests stability for at least one year at -80°C in solvent.[3]

Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[5]

In Vitro PI3K Kinase Assay (HTRF-Based)

This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

-

Reagent Preparation:

-

Prepare a 4x reaction buffer containing MgCl₂ and DTT.

-

Prepare a 4x ATP solution in the reaction buffer. The final ATP concentration should ideally be at its Km for the specific PI3K isoform being tested.

-

Prepare a 1.38x PIP2 substrate solution in the reaction buffer.

-

Prepare the PI3K enzyme solution in the reaction buffer.

-

Prepare a serial dilution of LY294002 or this compound in 100% DMSO at 40x the final desired concentration.[13]

-

-

Assay Procedure (384-well plate):

-

Add 0.5 µL of the 40x inhibitor solution or DMSO (for controls) to the appropriate wells.[13]

-

Add 14.5 µL of the PI3K enzyme/lipid working solution to the wells containing the inhibitor and the positive control wells. Add 14.5 µL of the lipid working solution without the enzyme to the negative control wells.[13]

-

Initiate the reaction by adding 5 µL of the 4x ATP solution to all wells.[13]

-

Incubate the plate at room temperature for 30-60 minutes.[13]

-

-

Detection:

-

Data Analysis:

-

Calculate the HTRF ratio and determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Western Blot Analysis of Phospho-Akt (Ser473)

This protocol outlines the steps to assess the inhibition of PI3K signaling by measuring the phosphorylation of its downstream target, Akt.

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of LY294002 or this compound for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[14]

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[14]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[14]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.

-

Denature the samples by boiling at 95-100°C for 5 minutes.[15]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[15]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[16]

-

Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[14][16]

-

Wash the membrane three times with TBST for 5-10 minutes each.[14][16]

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]

-

Wash the membrane again three times with TBST.

-

-

Signal Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

-

Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to the total Akt signal.[14]

-

Conclusion

The choice between LY294002 and this compound is primarily a practical one, centered on solubility and ease of handling. For researchers requiring aqueous-based solutions or wishing to minimize the use of organic solvents, this compound offers a convenient alternative to the free base. Biologically, both compounds deliver the same active molecule and can be used interchangeably in most experimental settings, provided that the molecular weight is accounted for when preparing stock solutions. By understanding the subtle yet important differences between these two forms and adhering to rigorous experimental protocols, researchers can continue to effectively utilize this potent PI3K inhibitor to advance our understanding of cellular signaling in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. stemcell.com [stemcell.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 7. LY294002 | Cell Signaling Technology [cellsignal.com]

- 8. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rndsystems.com [rndsystems.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide to LY294002 Hydrochloride: A Core Tool for PI3K Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY294002 hydrochloride, a pivotal small molecule inhibitor used in the study of the phosphoinositide 3-kinase (PI3K) signaling pathway. This document details its mechanism of action, specificity, and cellular effects, and provides practical experimental protocols for its application in research settings.

Core Concepts: The PI3K Pathway and LY294002

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a key therapeutic target.

LY294002 is a potent, cell-permeant, and reversible inhibitor of PI3K.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the PI3K enzyme.[2][3] Unlike some other PI3K inhibitors such as wortmannin, which is irreversible, LY294002's reversible nature allows for more controlled studies of pathway dynamics.[1]

Mechanism of Action and Specificity

LY294002 was one of the first synthetic molecules developed to inhibit PI3K.[4] Its primary mechanism involves blocking the phosphorylation of phosphatidylinositol (3,4)-diphosphate to form phosphatidylinositol (3,4,5)-triphosphate (PIP3).[3] This action prevents the recruitment and subsequent activation of downstream effectors like Akt (also known as Protein Kinase B or PKB), thereby inhibiting the entire signaling cascade.[3][4]

While widely used as a PI3K inhibitor, it is crucial for researchers to recognize that LY294002 is not entirely specific. It exhibits inhibitory activity against other PI3K-related kinases and unrelated proteins.[4][5] This broad-spectrum activity includes the inhibition of mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1.[4][5][6] Therefore, careful experimental design and interpretation are necessary to attribute observed effects specifically to PI3K inhibition.

Quantitative Data: Inhibitory Concentrations

The potency of LY294002 varies across different kinase isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key targets.

| Target Kinase | IC50 Value | Reference(s) |

| PI3Kα | 0.5 µM | [4][6][7] |

| PI3Kδ | 0.57 µM | [4][6][7] |

| PI3Kβ | 0.97 µM | [4][6][7] |

| General PI3K | 1.4 µM | [8][9] |

| DNA-PK | 1.4 µM | [4][6][7] |

| mTOR | 2.5 µM | [4] |

| CK2 | 98 nM | [4][6][7] |

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.

Cellular Effects of PI3K Inhibition by LY294002

By blocking the PI3K/Akt pathway, LY294002 induces several significant cellular responses:

-

Inhibition of Cell Proliferation: It causes cell cycle arrest, typically at the G1 phase, leading to a halt in proliferation in various cancer cell lines.[4]

-

Induction of Apoptosis: Inactivation of the pro-survival Akt pathway leads to programmed cell death.[2][4] This is often observed through the activation of caspases and cleavage of PARP.

-

Autophagy Modulation: LY294002 has been shown to block the formation of autophagosomes, a key step in the autophagy process.[4]

-

In Vivo Antitumor Activity: In preclinical models, administration of LY294002 can suppress tumor growth and reduce tumor burden.[4][10]

Experimental Protocols

Preparation and Storage of this compound

-

Solubility: this compound is soluble in DMSO (e.g., ≥15.37 mg/mL) and ethanol.[9][11] It is sparingly soluble in aqueous buffers.

-

Stock Solution Preparation: For cell-based assays, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO.[11]

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.[11]

In Vitro Kinase Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory effect of LY294002 on PI3K activity.

-

Reaction Setup: In a microcentrifuge tube, combine the purified recombinant PI3K enzyme with a kinase reaction buffer (containing MgCl2 and ATP).

-

Inhibitor Addition: Add varying concentrations of LY294002 (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate Reaction: Start the kinase reaction by adding the lipid substrate (e.g., phosphatidylinositol) and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature (e.g., 24°C) for a defined period (e.g., 1 hour).[4][5][7]

-

Termination: Stop the reaction by adding a termination solution, such as PBS.[4][5][7]

-

Detection: Separate the radiolabeled lipid product from the unincorporated [γ-³²P]ATP using thin-layer chromatography (TLC) or another appropriate method.

-

Quantification: Quantify the amount of radiolabeled product using a phosphorimager or scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each LY294002 concentration relative to the control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4][7]

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7][12]

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of LY294002 (e.g., 0-75 µM).[10] Include a DMSO-only control, ensuring the final DMSO concentration is consistent across all wells (typically <0.5%).[10]

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10][12]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[10][12]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm (with a reference wavelength of ~630 nm) using a microplate reader.[12]

-

Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability.

Western Blotting for Akt Phosphorylation

This protocol is used to directly assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its key downstream target, Akt.

-

Cell Treatment: Plate cells and treat with LY294002 for the desired time (a short treatment of 1-2 hours is often sufficient to see changes in phosphorylation).[9] It is common to serum-starve cells and then stimulate with a growth factor (e.g., EGF or insulin) in the presence or absence of the inhibitor.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with an antibody against total Akt and a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound remains a fundamental research tool for interrogating the PI3K signaling pathway. Its reversible, ATP-competitive mechanism of action allows for the effective study of the downstream consequences of PI3K inhibition. However, researchers must remain cognizant of its off-target effects and design experiments with appropriate controls to ensure accurate interpretation of results. The protocols and data presented in this guide offer a solid foundation for the effective application of LY294002 in dissecting the complex roles of PI3K signaling in health and disease.

References

- 1. LY294002 - Wikipedia [en.wikipedia.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 8. stemcell.com [stemcell.com]

- 9. LY294002 | Cell Signaling Technology [cellsignal.com]

- 10. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 12. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Landmark PI3K Inhibitor: A Technical Guide to the Discovery and Development of LY294002

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and development of LY294002, a pivotal small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). From its rational design based on a natural product scaffold to its characterization as a potent, ATP-competitive inhibitor, this document provides a comprehensive overview of the foundational studies that established LY294002 as an indispensable tool in cell signaling research and a progenitor for a new class of therapeutic agents.

Discovery: A Synthetic Quest for Specificity

The journey to LY294002 began with the study of natural flavonoids, specifically quercetin, which exhibited inhibitory activity against PI3K. However, quercetin's broad-spectrum activity against various kinases limited its utility as a specific research tool. This prompted the rational design and synthesis of a more selective inhibitor. LY294002, a synthetic chromone derivative, emerged from these efforts as a potent and more selective inhibitor of PI3K compared to its natural product predecessor.[1][2] The key structural modification involved the replacement of the dihydroxyphenyl group at the 2-position of the chromone ring in quercetin with a morpholine moiety, conferring greater specificity for PI3K.[1]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

LY294002 exerts its inhibitory effect through competitive binding with adenosine triphosphate (ATP) at the catalytic site of the PI3K enzyme.[1] This mode of action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling pathway. The consequence of this inhibition is the downstream inactivation of key signaling proteins, most notably Akt (also known as Protein Kinase B or PKB), which plays a central role in cell survival, proliferation, and growth.[3]

Quantitative Inhibition Profile

LY294002 has been extensively characterized for its inhibitory activity against various PI3K isoforms and a panel of other protein kinases. The following table summarizes its reported IC50 and Ki values, providing a quantitative measure of its potency and selectivity.

| Target | Assay Type | IC50 (µM) | Ki (µM) | Reference(s) |

| PI3Kα | Cell-free assay | 0.5 | - | [3][4] |

| PI3Kβ | Cell-free assay | 0.97 | - | [3][4] |

| PI3Kδ | Cell-free assay | 0.57 | - | [3][4] |

| PI3K (bovine) | Function assay | 10 | - | [3] |

| PI3K (HeLa cells) | Binding affinity | - | 6 | [3] |

| DNA-PK | Cell-free assay | 1.4 | - | [4] |

| mTOR | Function assay | 2.5 | - | [3] |

| Casein Kinase 2 (CK2) | Cell-free assay | 0.098 | - | [3][4] |

Experimental Protocols

The characterization of LY294002 relied on a variety of in vitro and cellular assays. Below are detailed methodologies for two key experiments.

PI3K Enzyme Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of PI3K and its inhibition by LY294002.

Materials:

-

Purified, recombinant PI3K enzyme

-

LY294002

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of LY294002 in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the purified PI3K enzyme, PIP2 substrate, and the desired concentration of LY294002 or vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a solution of 1 M HCl.

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled PIP3 product.

-

Quantify the amount of PIP3 produced in the presence of different concentrations of LY294002 to determine the IC50 value.[3][5]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of LY294002 on the proliferation and viability of cultured cells.

Materials:

-

Complete cell culture medium

-

LY294002

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)[6]

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of LY294002 or a vehicle control and incubate for a specific duration (e.g., 48 hours).[6]

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control to determine the effect of LY294002 on cell proliferation.[6]

Visualizing the Impact of LY294002

The PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of PI3K in the signaling cascade and the point of intervention for LY294002.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.

Experimental Workflow: PI3K Inhibition Assay

The logical flow of a typical in vitro PI3K inhibition assay is depicted below.

Caption: Workflow for a radiometric PI3K enzyme inhibition assay.

Developmental Logic: From Quercetin to LY294002

This diagram illustrates the logical progression from the initial lead compound to the development of LY294002.

Caption: The logical development pathway from quercetin to LY294002.

Structure-Activity Relationship (SAR) and Analogs

The development of LY294002 spurred further investigation into the structure-activity relationships of chromone-based PI3K inhibitors. Studies revealed that slight modifications to the LY294002 scaffold could significantly impact its inhibitory activity. For instance, an analog of LY294002, PI828, was synthesized and immobilized on sepharose beads to identify its protein targets.[5][8][9] Another analog, LY303511, with a single atom substitution in the morpholine ring, was found to be inactive as a PI3K inhibitor, highlighting the critical role of this moiety for its activity.[1][10] This analog, however, proved useful as a negative control in studies to delineate PI3K-dependent and -independent effects of LY294002.[1]

In Vitro and In Vivo Efficacy

LY294002 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. For example, in human colon cancer cells, it induced growth inhibition and apoptosis, which was associated with decreased phosphorylation of Akt.[11] In ovarian cancer cell lines, LY294002 treatment led to a reduction in cell number and induced apoptosis.[3]

In vivo studies have corroborated these findings. In a mouse xenograft model of ovarian carcinoma, administration of LY294002 resulted in a significant reduction in tumor burden and ascites formation.[3] Similarly, in a colon cancer xenograft model, LY294002 suppressed tumor growth.[11] These preclinical studies underscored the potential of PI3K inhibition as a therapeutic strategy for cancer.

Conclusion

The discovery and development of LY294002 represent a landmark achievement in the field of signal transduction and drug discovery. Its rational design, potent and selective inhibition of PI3K, and well-characterized mechanism of action have made it an invaluable tool for dissecting the complexities of the PI3K/Akt signaling pathway. While its off-target effects have been noted, the foundational research on LY294002 has paved the way for the development of a new generation of more specific and clinically relevant PI3K inhibitors, some of which are now approved for the treatment of various cancers. This technical guide serves as a testament to the enduring impact of LY294002 on our understanding of cellular signaling and its translation into therapeutic innovation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. stemcell.com [stemcell.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Target Specificity and Off-Target Effects of LY294002 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY294002 hydrochloride is a synthetic, cell-permeable morpholino-based compound that has been extensively utilized in biomedical research as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It functions as a reversible, ATP-competitive inhibitor, making it a valuable tool for dissecting the complex roles of the PI3K/Akt/mTOR signaling pathway in cellular processes such as proliferation, survival, apoptosis, and autophagy.[1][2] However, despite its widespread use as a "specific" PI3K inhibitor, a growing body of evidence reveals that LY294002 possesses a broader inhibitory profile, acting on numerous other protein and lipid kinases, as well as structurally unrelated proteins.[3][4][5]

This technical guide provides an in-depth analysis of the target specificity and off-target effects of LY294002. It is designed to equip researchers with the necessary information to design rigorous experiments and accurately interpret data generated using this compound. We will present quantitative data on its on- and off-target interactions, detail the experimental protocols used to determine this specificity, and provide visual diagrams of key pathways and workflows to facilitate a comprehensive understanding.

Primary Target Profile: Phosphoinositide 3-Kinases (PI3Ks)

The primary targets of LY294002 are the Class I PI3Ks, which are heterodimeric enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action triggers the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a cascade of proteins involved in cell growth and survival, including the mammalian target of rapamycin (mTOR).[6][7] LY294002 competitively binds to the ATP-binding site of the p110 catalytic subunit of PI3K.[2][8]

dot digraph "PI3K_Akt_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PI3K [label="PI3K\n(p85/p110)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; mTORC1 [label="mTORC1", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CellPro [label="Cell Growth &\nProliferation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; LY294002 [label="LY294002", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

// Edges RTK -> PI3K [label="Activation", color="#5F6368"]; PI3K -> PIP3 [label="Phosphorylation", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#4285F4"]; PIP3 -> PDK1 [label="Recruitment &\nActivation", color="#4285F4"]; PIP3 -> Akt [label="Recruitment", color="#4285F4"]; PDK1 -> Akt [label="Phosphorylation", color="#4285F4"]; Akt -> mTORC1 [label="Activation", color="#4285F4"]; mTORC1 -> CellPro [color="#4285F4"]; Akt -> Apoptosis [label="Inhibition", color="#4285F4"]; LY294002 -> PI3K [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee];

// Invisible edges for alignment {rank=same; PDK1; Akt} }

Figure 1. PI3K/Akt/mTOR signaling pathway with LY294002 inhibition point.

The inhibitory potency of LY294002 varies across the different Class I PI3K isoforms, as summarized in the table below.

| Target | IC50 Value (µM) | Notes |

| PI3Kα (p110α) | 0.5 - 1.4 | A frequently mutated oncogene in human cancers.[6][9][10][11] |

| PI3Kβ (p110β) | 0.55 - 0.97 | Involved in glucose metabolism and thrombosis.[6][9][10][11][12] |

| PI3Kδ (p110δ) | 0.33 - 0.57 | Primarily expressed in leukocytes; key role in immunity.[6][9][10][11][12] |

| PI3Kγ (p110γ) | 3.8 - 6.6 | G-protein coupled receptor (GPCR) activated; role in inflammation.[12] |

| Table 1: On-Target Inhibitory Activity of LY294002 against Class I PI3K Isoforms. |

Off-Target Effects and Broader Specificity

A critical consideration for researchers using LY294002 is its significant number of off-target interactions. The compound is known to inhibit several other kinases, some with potencies greater than or comparable to its primary PI3K targets. This lack of selectivity means that cellular effects observed following LY294002 treatment may not be solely attributable to PI3K inhibition.[3][4]

dot digraph "On_Off_Target_Effects" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes LY294002 [label="LY294002 Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; OnTarget [label="On-Target Effect:\nPI3K Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; OffTarget [label="Off-Target Effects:\n(CK2, mTOR, DNA-PK, etc.)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Cellular [label="Observed Cellular Phenotype\n(e.g., Apoptosis, Growth Arrest)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges LY294002 -> OnTarget [color="#5F6368"]; LY294002 -> OffTarget [color="#5F6368"]; OnTarget -> Cellular [color="#5F6368"]; OffTarget -> Cellular [color="#5F6368"]; }

Figure 2. Cellular effects of LY294002 are a composite of on- and off-target activities.

Key off-targets include members of the PI3K-related kinase (PIKK) family, such as mTOR and DNA-dependent protein kinase (DNA-PK), as well as unrelated kinases like Casein Kinase 2 (CK2).[3][9][10] Chemical proteomic studies have further expanded the list of interacting proteins to include bromodomain-containing proteins (BETs) and metabolic enzymes.[1][3]

| Off-Target | IC50 Value (µM) | Notes |

| CK2 (Casein Kinase 2) | 0.098 | More potent inhibition than for any PI3K isoform.[9][10][11][12] |

| DNA-PK | 1.4 - 6.0 | A PI3K-related kinase involved in DNA damage repair.[9][10][11][12] |

| mTOR | ~2.5 | A key downstream effector of PI3K/Akt signaling.[9] |

| Pim-1 Kinase | Reported | A serine/threonine kinase involved in cell survival and proliferation.[3][9] |

| GSK3β | Reported | A downstream target of Akt signaling.[3][12] |

| PLK1 (Polo-like kinase 1) | Reported | A key regulator of mitosis.[13] |

| BRD2, BRD3, BRD4 (BETs) | Reported | Bromodomain and extraterminal domain proteins (epigenetic readers).[1][2] |

| ALDH2 (Aldehyde Dehydrogenase 2) | Binding detected | A metabolic enzyme identified in affinity pull-down studies.[3] |

Table 2: Major Off-Target Inhibitory Activities and Interactions of LY294002.

Furthermore, PI3K-independent effects have been reported, such as the inhibition of Ca²+ signaling and the transcription factor NF-κB, although the direct molecular targets responsible for these effects are not fully defined.[3][12]

Experimental Protocols

The characterization of an inhibitor's specificity relies on a combination of in vitro biochemical assays and cell-based methodologies. Below are detailed protocols for key experiments used to assess the on- and off-target effects of LY294002.

In Vitro PI3K Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of purified PI3K and its inhibition by LY294002.

Methodology:

-

Enzyme Source: Purified, recombinant PI3K isoforms (e.g., p110α/p85α) are used.[3]

-

Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) is prepared in lipid vesicles.

-

Reaction Buffer: A typical buffer contains Tris-HCl, MgCl₂, DTT, and ATP.

-

Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.

-

Kinase Reaction:

-

The recombinant PI3K enzyme is pre-incubated with varying concentrations of LY294002 or vehicle (DMSO) in the reaction buffer for 10-15 minutes at room temperature.[3][9]

-

The reaction is initiated by adding the lipid substrate and [γ-³²P]ATP.[14]

-

The reaction proceeds for a defined period (e.g., 20-60 minutes) at room temperature or 30°C and is then terminated.[3]

-

-

Product Separation: The radiolabeled lipid product (³²P-PIP3) is separated from unincorporated [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Detection and Analysis: The TLC plate is exposed to a phosphor screen, and the radioactivity of the product spots is quantified. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

dot digraph "Kinase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prep [label="Prepare Reagents:\nEnzyme, Substrate,\n[γ-³²P]ATP, LY294002 dilutions", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; preinc [label="Pre-incubate Enzyme\nwith LY294002 or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; initiate [label="Initiate Reaction:\nAdd Substrate & [γ-³²P]ATP", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; incubate [label="Incubate (e.g., 60 min, RT)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; stop [label="Terminate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; separate [label="Separate Product via TLC", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; quantify [label="Quantify Radioactivity", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; analyze [label="Calculate IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges start -> prep [color="#5F6368"]; prep -> preinc [color="#5F6368"]; preinc -> initiate [color="#5F6368"]; initiate -> incubate [color="#5F6368"]; incubate -> stop [color="#5F6368"]; stop -> separate [color="#5F6368"]; separate -> quantify [color="#5F6368"]; quantify -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }

Figure 3. General workflow for an in vitro radiometric kinase inhibition assay.

Chemical Proteomics for Target Identification

This unbiased approach is used to identify the complete spectrum of proteins that physically interact with LY294002 within a cell.

Methodology:

-

Matrix Preparation: An analog of LY294002 (e.g., PI828) is synthesized with a linker and covalently immobilized onto a solid support, such as epoxy-activated Sepharose beads.[3][4] Control beads are prepared by blocking the Sepharose with ethanolamine.[14]

-

Cell Lysis: Large-scale cell cultures (e.g., HeLa or WEHI231 cells) are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to create a total cellular extract.[3][14]

-

Affinity Purification (Pull-down):

-

The cell lysate is incubated with the LY294002-analog beads and control beads for several hours to allow for protein binding.[3]

-

For competition experiments, a separate aliquot of lysate is pre-incubated with a high concentration of free LY294002 before adding the beads. This helps distinguish specific binders from non-specific ones.[3][14]

-

-

Washing: The beads are washed extensively with high-salt buffers to remove non-specifically bound proteins.[3]

-

Elution: Specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer (e.g., Laemmli buffer).[3][14]

-

Protein Separation and Identification:

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were specifically bound to the LY294002 analog matrix.

Cell Viability / Proliferation Assay (WST-1 or MTT)

This assay measures the functional consequence of LY294002 treatment on the overall health and proliferative capacity of cultured cells.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., DLD-1, LoVo) are seeded into 96-well microtiter plates at a predetermined density (e.g., 1.0 x 10⁵ cells/well) and allowed to adhere overnight.[9][15]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of LY294002 or vehicle control (DMSO). Cells are typically treated for 24 to 72 hours.[9][15]

-

Assay Procedure (WST-1 Example):

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.[9]

-

Analysis: The absorbance values are corrected for background, and cell viability is expressed as a percentage relative to the vehicle-treated control cells. This data can be used to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Recommendations

This compound is a powerful and historically significant inhibitor of the PI3K pathway. Its utility in elucidating the fundamental roles of PI3K signaling is undeniable. However, the data clearly demonstrate that LY294002 is not a selective inhibitor.[3][4] Its potent inhibition of other kinases, particularly CK2, and its interaction with a range of other proteins, complicates the interpretation of experimental results.[9][10][12]

For researchers, scientists, and drug development professionals, the following best practices are recommended when using LY294002:

-

Acknowledge its Polyspecificity: Be aware that observed cellular effects may result from the inhibition of targets other than PI3K.

-

Use the Lowest Effective Concentration: Titrate LY294002 to determine the minimal concentration required to inhibit PI3K (e.g., by monitoring Akt phosphorylation) to minimize off-target effects.[2]

-

Validate with Orthogonal Approaches: Confirm key findings using more selective, next-generation PI3K inhibitors or genetic techniques such as siRNA or CRISPR-mediated knockout of the target protein.[2][7]

-

Include Proper Controls: In every experiment, use vehicle controls and, where possible, a structurally unrelated PI3K inhibitor (like wortmannin) to help differentiate on-target from off-target effects.[8]

By understanding its complete target profile and employing rigorous experimental design, researchers can continue to leverage LY294002 as a valuable pharmacological tool while avoiding the pitfalls of misinterpreting its complex biological activities.

References

- 1. LY294002 - Wikipedia [en.wikipedia.org]

- 2. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 3. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. bca-protein.com [bca-protein.com]

- 7. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 12. caymanchem.com [caymanchem.com]

- 13. [PDF] Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]

- 16. Cell viability assay [bio-protocol.org]

An In-depth Technical Guide to the Chemical Properties and Stability of LY294002 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of LY294002 hydrochloride, a potent and widely used inhibitor of phosphoinositide 3-kinases (PI3Ks). The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective use, handling, and analysis of this compound.

Chemical Properties

This compound, with the systematic name 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride, is a synthetic small molecule that acts as a competitive and reversible inhibitor of PI3K.[1] Its fundamental chemical and physical properties are summarized in the tables below.

General Chemical Information

| Property | Value | Reference(s) |

| Systematic Name | 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride | [2] |

| Synonyms | LY294002 HCl, NSC 697286 | [3] |

| CAS Number | 934389-88-5 | [2] |

| Molecular Formula | C₁₉H₁₇NO₃ · HCl | [2] |

| Molecular Weight | 343.8 g/mol | [2] |

| Purity | ≥98% (HPLC) | [3][4] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 182-184°C (for the free base, LY294002) | [5] |

| pKa (Predicted) | Strongest Acidic: 15.95; Strongest Basic: -2.8 | |

| Appearance | White to off-white solid | [3] |

| UV/Vis. λmax | 223, 302 nm | [5] |

Solubility

| Solvent | Solubility | Reference(s) |

| DMSO | Soluble (e.g., to 25 mM) | [2][4] |

| Ethanol | Soluble (e.g., to 5 mM) | [6] |

| Acetonitrile | Slightly soluble | [2] |

| Water | Slightly soluble | [2] |

Stability and Storage

Proper handling and storage of this compound are critical to maintain its integrity and activity.

Storage Recommendations

| Form | Storage Temperature | Duration | Reference(s) | |---|---|---| | Solid (Lyophilized) | -20°C, desiccated | ≥ 4 years |[5][6] | | In Solution (e.g., in DMSO) | -20°C | Up to 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. |[6] |

Stability Profile

LY294002 is known to be more stable in solution than wortmannin, another commonly used PI3K inhibitor.[1] However, for optimal results, it is recommended to use freshly prepared solutions. Aqueous solutions are not recommended for storage for more than one day.[5]

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific degradation pathways for this compound are not extensively detailed in the public domain, a general approach to such studies is outlined in the experimental protocols section.

Signaling Pathway and Mechanism of Action

LY294002 primarily targets the PI3K/Akt signaling pathway, which is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nEffectors", fillcolor="#F1F3F4", fontcolor="#202124"]; CellProcesses [label="Cell Growth,\nSurvival,\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LY294002 [label="LY294002", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation", color="#4285F4"]; PI3K -> PIP3 [label="Phosphorylation\nof PIP2", color="#4285F4"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [label="Recruitment &\nActivation", color="#4285F4"]; PIP3 -> Akt [label="Recruitment", color="#4285F4"]; PDK1 -> Akt [label="Phosphorylation\n(Thr308)", color="#4285F4"]; mTORC2 -> Akt [label="Phosphorylation\n(Ser473)", color="#4285F4"]; Akt -> Downstream [label="Phosphorylation", color="#4285F4"]; Downstream -> CellProcesses [label="Regulation", color="#4285F4"]; LY294002 -> PI3K [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: PI3K/Akt Signaling Pathway Inhibition by LY294002.

LY294002 acts on the ATP-binding site of the p110 catalytic subunit of PI3K, thereby inhibiting its kinase activity.[1] This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inactivation of Akt, in turn, affects a multitude of downstream targets involved in cell survival and proliferation.[7]

It is important to note that while LY294002 is a potent PI3K inhibitor, it is not entirely selective and has been shown to inhibit other kinases, such as casein kinase 2 (CK2), DNA-dependent protein kinase (DNA-PK), and mammalian target of rapamycin (mTOR), particularly at higher concentrations.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex or sonicate briefly until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh LY294002\nHydrochloride", fillcolor="#FFFFFF", fontcolor="#202124"]; AddDMSO [label="Add Anhydrous\nDMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; Dissolve [label="Vortex/Sonicate to\nCompletely Dissolve", fillcolor="#FFFFFF", fontcolor="#202124"]; Aliquot [label="Aliquot into Sterile Tubes", fillcolor="#FFFFFF", fontcolor="#202124"]; Store [label="Store at -20°C", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Weigh [color="#4285F4"]; Weigh -> AddDMSO [color="#4285F4"]; AddDMSO -> Dissolve [color="#4285F4"]; Dissolve -> Aliquot [color="#4285F4"]; Aliquot -> Store [color="#4285F4"]; Store -> End [color="#4285F4"]; } END_DOT Caption: Workflow for Preparing this compound Stock Solution.

Assessment of Akt Phosphorylation by Western Blot

Objective: To determine the inhibitory effect of LY294002 on the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (or vehicle control) for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.[3][6][9]

Stability-Indicating HPLC Method (General Protocol)

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating LY294002 from its potential degradation products, thus indicating its stability.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Treat this compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid powder and solution to dry heat.

-

Photodegradation: Expose the solid powder and solution to UV and visible light.

-

-

Method Development:

-

Select an appropriate stationary phase (e.g., C18 column).

-

Optimize the mobile phase composition (e.g., a gradient of acetonitrile and a buffered aqueous phase) to achieve separation of the parent compound from all degradation products.

-

Optimize other chromatographic parameters such as flow rate, column temperature, and injection volume.

-

Select a suitable UV detection wavelength (e.g., one of the λmax values).

-

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

// Nodes Start [label="LY294002 HCl\nSample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stress [label="Forced Degradation\n(Acid, Base, Heat, Light, Oxidation)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Stability-Indicating\nHPLC Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; PeakPurity [label="Assess Peak Purity\nof Parent Compound", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Stable [label="Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degraded [label="Degraded", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Degradation\nProducts", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Stress [color="#4285F4"]; Stress -> HPLC [color="#4285F4"]; HPLC -> PeakPurity [color="#4285F4"]; PeakPurity -> Stable [label="Pure", color="#34A853"]; PeakPurity -> Degraded [label="Impure", color="#EA4335"]; Degraded -> Identify [color="#4285F4"]; } END_DOT Caption: Logical Workflow for Assessing the Stability of this compound.

Conclusion

This technical guide provides essential information on the chemical properties, stability, and mechanism of action of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers in their efforts to utilize this important PI3K inhibitor effectively and reproducibly. Adherence to the recommended storage and handling procedures will ensure the integrity of the compound and the reliability of experimental outcomes.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. selleck.co.jp [selleck.co.jp]

- 8. benchchem.com [benchchem.com]

- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

LY294002 Hydrochloride: A Technical Guide to its Effects on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY294002 hydrochloride is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). Its ability to block the PI3K/Akt signaling pathway has made it an invaluable tool in cancer research. This document provides a comprehensive technical overview of LY294002's effects on cell proliferation and apoptosis, including its mechanism of action, quantitative data from various cell lines, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

LY294002 competitively binds to the ATP-binding site of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[1][2] By inhibiting this pathway, LY294002 effectively counteracts these pro-survival signals, leading to cell cycle arrest and the induction of apoptosis.[1][3] Specifically, the inactivation of Akt leads to the dephosphorylation and activation of pro-apoptotic proteins such as Bad, and the inhibition of anti-apoptotic proteins like Bcl-2.[2][4] This shift in the balance between pro- and anti-apoptotic factors ultimately triggers the caspase cascade, leading to programmed cell death.[4][5]

Quantitative Effects on Cell Proliferation and Apoptosis

The efficacy of LY294002 varies across different cell types and is dependent on the concentration and duration of exposure. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values for LY294002 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PI3Kα | - | 0.5 | [1][3] |

| PI3Kβ | - | 0.97 | [1][3] |

| PI3Kδ | - | 0.57 | [1][3] |

| DNA-PK | - | 1.4 | [1] |

| CK2 | - | 0.098 | [1][3] |

| K562 | Leukemia | 1.433 (48h) | [6] |

| MCF-7 | Breast Cancer | ~10 (48h) | [7] |

| MCF-7/A02 | Doxorubicin-resistant Breast Cancer | ~73.8 (48h) | [7] |

| Cal51 | Breast Cancer | ~2 (48h) | [7] |

| CALDOX | Doxorubicin-resistant Breast Cancer | ~4.36 (48h) | [7] |

Table 2: Effects of LY294002 on Cell Proliferation and Apoptosis

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Proliferation | Apoptosis Induction | Reference |

| CNE-2Z | Dose-dependent | 24, 48 | Remarkable decrease | Significant increase | [1][5] |

| SCC-25 | 5 | 48 | Decrease in viability | - | [2] |

| MCF-7/A02 | 10 | 48 | - | Significant increase in Annexin V-positive cells | [7] |

| CALDOX | 2 | 48 | - | Significant increase in Annexin V-positive cells | [7] |

| HCT-116 | 40 | 24 | - | Increase from 7.05% to 13.36% | [8] |

| LoVo | Not specified | Not specified | Growth inhibition | Rapid induction | [9] |

| DLD-1 | Not specified | Not specified | Growth inhibition | No rapid induction | [9] |

Detailed Experimental Protocols

The following are standard protocols for assessing the effects of LY294002 on cell proliferation and apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and culture for 12-24 hours.[10]

-

Treatment: Treat cells with varying concentrations of LY294002 (e.g., 0.5 µM to 50 µM) and a vehicle control (DMSO, not exceeding 0.1%).[11] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10][12]

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Solubilization: Remove the culture medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Calculation: Calculate the cell inhibitory rate as: [(A490 control - A490 sample) / (A490 control - A490 blank)] x 100%.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Collect both adherent and floating cells after treatment with LY294002. Approximately 5x10⁵ to 1x10⁶ cells per sample are required.[13]

-

Washing: Wash the cells once with cold 1X PBS.[13]

-

Staining: Resuspend the cell pellet in 100 µl of 1X Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Dilution: Add 400 µl of 1X Binding Buffer to each sample.[13]

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway and apoptosis cascade.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt (Ser473), total Akt, cleaved Caspase-3, PARP, β-actin) overnight at 4°C.[14][15][16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[16]

Downstream Cellular Consequences of LY294002 Treatment

The inhibition of the PI3K/Akt pathway by LY294002 initiates a cascade of events that culminate in decreased cell proliferation and increased apoptosis.

Conclusion

This compound is a critical research tool for investigating the role of the PI3K/Akt signaling pathway in cell proliferation and apoptosis. Its ability to induce cell cycle arrest and promote programmed cell death in a wide range of cancer cell lines underscores the therapeutic potential of targeting this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments involving this potent PI3K inhibitor. It is important to note that LY294002 can have off-target effects at higher concentrations, and findings should be validated with other specific inhibitors or genetic approaches where possible.[11][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]